![molecular formula C9H7N3O4 B2981917 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid CAS No. 126310-28-9](/img/structure/B2981917.png)

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

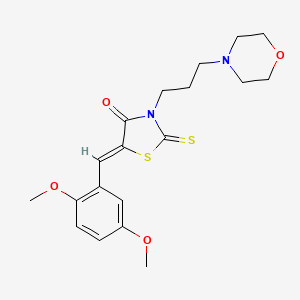

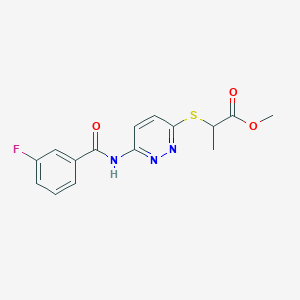

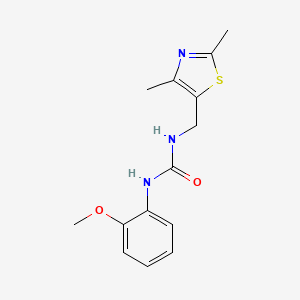

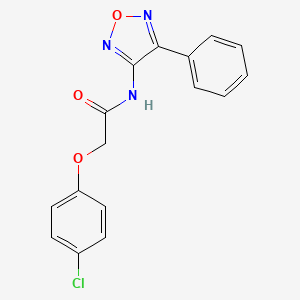

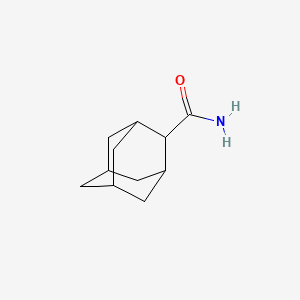

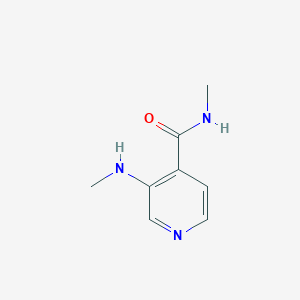

The compound “3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid” is a chemical compound with the IUPAC name 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid .

Molecular Structure Analysis

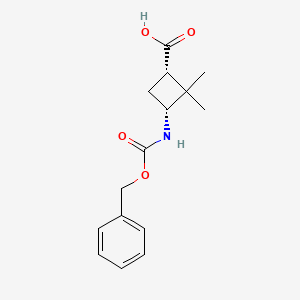

The InChI code for this compound is 1S/C9H7N3O4/c13-5(14)1-4-12-8(15)6-7(9(12)16)11-3-2-10-6/h2-3H,1,4H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of this compound is 268.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 268.04840674 g/mol . The topological polar surface area of the compound is 87.6 Ų .Scientific Research Applications

Hydrogen Bonding and Molecular Structures

- Studies on hydrogen bonding in similar pyrrolopyrazine derivatives have revealed intricate details about intramolecular and intermolecular interactions. For instance, Dobbin et al. (1993) synthesized a series of dialkyl-4-oxo-dihydropyridin-3-yloxyethanoic acids and demonstrated the presence of hydrogen bonding through NMR spectroscopy and X-ray crystallography, highlighting the structural uniqueness of these compounds (Dobbin et al., 1993).

Synthesis and Chemical Transformations

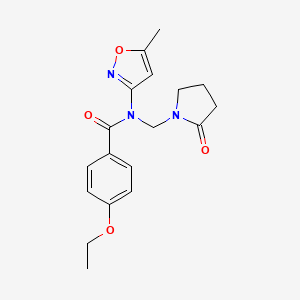

- Innovative synthetic approaches to create densely functionalized pyrano[3,4-c]pyrroles have been developed, utilizing reactions involving 3-aroylacrylic acids and isocyanides. This method showcases the capability to rapidly build molecular complexity through a sequence of bond-forming events (Gao et al., 2016).

- The synthesis of pyrrolotriazepine derivatives via a modification of the Ugi reaction has been explored, demonstrating the versatility of this approach in generating combinatorial libraries of heterocyclic compounds, which could be pivotal for drug discovery and chemical biology (Ilyin et al., 2006).

Biological Activities

- Pyrazolyl-substituted 2(3H)-furanone derivatives have been synthesized and evaluated for their anticancer activities against various carcinoma cell lines. This work illustrates the potential therapeutic applications of pyrrolopyrazine derivatives in cancer treatment (Abou-Elmagd et al., 2016).

- The antioxidant activity of pyrazole-based heterocycles derived from a 2(3H)-furanone building block was studied, showing significant potencies and suggesting applications in oxidative stress-related conditions (Youssef et al., 2023).

Mechanism of Action

Target of Action

It is mentioned that this compound is a thalidomide analog , which suggests that it may have similar targets to thalidomide. Thalidomide and its analogs are known to target a variety of proteins, including transcription factors and enzymes involved in cell proliferation and angiogenesis.

Mode of Action

As a thalidomide analog, it may share a similar mode of action, which involves binding to its target proteins and modulating their activity . This can result in changes to cellular processes such as cell proliferation and angiogenesis.

Result of Action

As a thalidomide analog, it may have similar effects, which could include inhibition of cell proliferation, suppression of angiogenesis, and modulation of inflammatory responses .

properties

IUPAC Name |

3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-5(14)1-4-12-8(15)6-7(9(12)16)11-3-2-10-6/h2-3H,1,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWLHLZUUXQLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)

![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)

methanone](/img/structure/B2981847.png)

![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)